molecular formula C24H29BrF2O5 B15183276 17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 61339-38-6

17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B15183276
CAS No.: 61339-38-6
M. Wt: 515.4 g/mol
InChI Key: XHSXHDWPLGGYKW-DPRWKBPVSA-N
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Description

17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications due to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:

    Chemistry: As a reference compound in analytical studies and for the synthesis of related corticosteroids.

    Biology: To study the effects of corticosteroids on cellular processes and gene expression.

    Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.

    Industry: As an active ingredient in pharmaceutical formulations for treating various conditions.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The resulting changes in gene expression lead to anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Similar Compounds

    Fluticasone propionate: Another synthetic corticosteroid with similar anti-inflammatory properties.

    Betamethasone: A potent corticosteroid used in various inflammatory conditions.

    Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.

Uniqueness

17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific halogenation pattern and the presence of both bromine and fluorine atoms, which contribute to its distinct pharmacological profile and potency.

Properties

CAS No.

61339-38-6

Molecular Formula

C24H29BrF2O5

Molecular Weight

515.4 g/mol

IUPAC Name

[2-[(6R,8S,10S,11S,13S,14S,16R,17R)-17-bromo-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H29BrF2O5/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)24(16,27)19(30)10-22(15,4)23(12,25)20(31)11-32-13(2)28/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18-,19+,21+,22+,23+,24?/m1/s1

InChI Key

XHSXHDWPLGGYKW-DPRWKBPVSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)Br)C)O)F)C)F

Origin of Product

United States

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